4-(4-(エトキシカルボニル)ピペラジン-1-イル)-6-オキソ-1-(o-トリル)-1,6-ジヒドロピリダジン-3-カルボン酸エチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

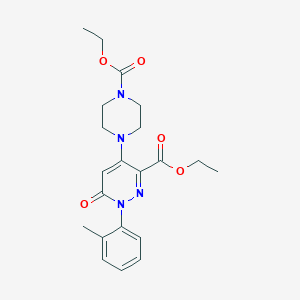

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H26N4O5 and its molecular weight is 414.462. The purity is usually 95%.

BenchChem offers high-quality Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

- 4-(4-(エトキシカルボニル)ピペラジン-1-イル)-6-オキソ-1-(o-トリル)-1,6-ジヒドロピリダジン-3-カルボン酸エチルは、有望な抗がん活性を示します。 研究者らは、この化合物を化学療法剤としての可能性を調査し、がん細胞株に対する影響と腫瘍増殖阻害作用を研究しています .

- 研究では、この化合物の神経保護効果が探求されています。 この化合物は、酸化ストレス、炎症、および神経損傷を軽減する可能性があり、アルツハイマー病やパーキンソン病などの神経変性疾患に関連しています .

- 4-(4-(エトキシカルボニル)ピペラジン-1-イル)-6-オキソ-1-(o-トリル)-1,6-ジヒドロピリダジン-3-カルボン酸エチルは、抗菌および抗真菌活性を示します。 研究者らは、薬剤耐性株を含むさまざまな病原体に対するその有効性を調査しています .

- この化合物の血管拡張効果と血圧調節への潜在的な影響は、注目されています。 研究者らは、血管拡張や虚血イベントからの保護など、循環器系への応用を調査しています .

- 量子技術は急速に進歩しており、この化合物は重要な役割を果たす可能性があります。 研究者らは、この化合物のユニークな特性を活用して、量子コンピューティングアルゴリズムと量子状態センサーへの適合性を調査しています .

- 4-(4-(エトキシカルボニル)ピペラジン-1-イル)-6-オキソ-1-(o-トリル)-1,6-ジヒドロピリダジン-3-カルボン酸エチルの化学構造は、ドラッグデリバリーシステムの潜在的な候補となります。 その安定性、溶解性、およびバイオアベイラビリティは、標的化ドラッグデリバリーのために研究されています .

抗がん研究

神経保護作用

抗菌および抗真菌活性

循環器系への応用

量子コンピューティングと量子センサー

ドラッグデリバリーシステム

生物活性

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, structural characteristics, and biological activities, supported by relevant data tables and findings from recent research.

1. Structural Characteristics

The compound belongs to the class of dihydropyridazines , characterized by a six-membered ring containing nitrogen atoms. Its molecular formula is C19H22N4O5 with a molecular weight of approximately 390.4 g/mol . The structure includes functional groups such as ethoxycarbonyl and piperazine, which contribute to its reactivity and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | C19H22N4O5 |

| Molecular Weight | 390.4 g/mol |

| Chemical Class | Dihydropyridazine |

| Solubility | Moderate in organic solvents |

2. Synthesis

The synthesis of Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves a one-pot reaction approach using microwave irradiation for efficiency. This method enhances yield and minimizes by-products, making it suitable for large-scale applications.

Key Reaction Conditions:

- Reagents: Ethyl 5-cyano-4-methyl-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate and nitrostyrene derivatives.

- Catalyst: Piperidine.

- Method: Microwave-assisted synthesis.

3. Biological Activity

Recent studies have indicated that derivatives of this compound may exhibit significant biological activities, including:

3.1 Anticancer Activity

Research suggests that dihydropyridazine derivatives can inhibit various cancer cell lines through modulation of key signaling pathways. The compound's ability to interact with specific biological targets positions it as a candidate for further investigation in anticancer drug development.

3.2 Anti-inflammatory Effects

Some derivatives have shown potential in reducing inflammation markers in vitro, indicating their possible use in treating inflammatory diseases.

3.3 Antimicrobial Properties

Preliminary studies suggest that the compound may possess antimicrobial activity against certain pathogens, although specific mechanisms remain to be elucidated.

4. Case Studies and Research Findings

Several studies have evaluated the biological activity of compounds related to Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate:

The mechanism of action for Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate is primarily linked to its interactions with enzymatic pathways or receptor sites within cells. The structural features allow effective binding to target proteins, influencing cellular responses and potentially altering disease progression.

特性

IUPAC Name |

ethyl 4-(4-ethoxycarbonylpiperazin-1-yl)-1-(2-methylphenyl)-6-oxopyridazine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5/c1-4-29-20(27)19-17(23-10-12-24(13-11-23)21(28)30-5-2)14-18(26)25(22-19)16-9-7-6-8-15(16)3/h6-9,14H,4-5,10-13H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQAGKQLTHFBFMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)OCC)C3=CC=CC=C3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。